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2-Bromo-6-chloro-9H-Fluoren9-one

Cat. No.: B12830583
M. Wt: 293.54 g/mol
InChI Key: XWAOPLVJVSWDTC-UHFFFAOYSA-N
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Description

Significance of the Fluorenone Scaffold in Advanced Chemical Research

The fluorenone scaffold, with its rigid, planar, and electron-deficient nature, is a cornerstone in various areas of chemical research. sci-hub.se Its unique structure is present in numerous biologically active molecules, including those with antimalarial, antiviral, and anticancer properties. sci-hub.se

In the realm of materials science, the fluorenone core is integral to the development of advanced organic materials. Its derivatives are utilized in the creation of electroluminescent conjugated polymers, organic light-emitting diodes (OLEDs), semiconductors, and specialized dyes. sci-hub.se The ability to introduce various functional groups onto the fluorenone structure allows for the precise tuning of its physicochemical properties, making it a versatile platform for creating materials with tailored characteristics. sci-hub.se Fluorenones bearing functional groups like bromo or nitro moieties serve as crucial intermediates, providing synthetic handles for further molecular modifications. sci-hub.se

Overview of Halogenation Strategies in Polycyclic Ketone Systems

The introduction of halogen atoms onto polycyclic ketone systems like fluorenone is a fundamental strategy in organic synthesis. Various methods have been developed to achieve regioselective halogenation. One common approach is electrophilic aromatic substitution, where the aromatic ring of the fluorenone is treated with a halogenating agent in the presence of a Lewis or Brønsted acid catalyst.

Modern synthetic protocols have expanded the toolbox for creating halogenated fluorenones. Transition-metal-catalyzed cross-coupling reactions, starting from dihalogenated benzene (B151609) building blocks, have emerged as a powerful method. google.com Additionally, intramolecular cyclization reactions of appropriately substituted precursors, such as biphenylcarboxylic acids, are widely used to construct the fluorenone core, which can then be subjected to halogenation. google.com The synthesis of dihalogenated diaryl ketones, which can be transformed into azafluorenones through palladium-catalyzed reactions, further illustrates the diverse strategies available for creating complex halogenated fluorenone derivatives. researchgate.net

Research Context of 2-Bromo-6-chloro-9H-Fluoren-9-one

While specific research applications for 2-Bromo-6-chloro-9H-Fluoren-9-one are not extensively documented in publicly available literature, its structure suggests significant potential as a synthetic intermediate. The presence of two different halogen atoms at distinct positions on the fluorenone backbone opens up possibilities for selective, stepwise functionalization.

The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would allow for the sequential introduction of different substituents. This makes 2-Bromo-6-chloro-9H-Fluoren-9-one a potentially valuable building block for the synthesis of unsymmetrical, highly substituted fluorenone derivatives. Such derivatives are of interest in the development of advanced materials with precisely controlled electronic and optical properties. For instance, the cross-dimerization of 2,7-dihalogenated fluorenones has been shown to produce larger, soluble polycyclic aromatic hydrocarbons, and a similar strategy could be envisioned for 2-Bromo-6-chloro-9H-Fluoren-9-one to create novel asymmetric structures. sigmaaldrich.com

Physicochemical Data of a Related Compound: 2-Bromo-9-fluorenone (B123733)

Specific experimental data for 2-Bromo-6-chloro-9H-Fluoren-9-one is scarce. However, data for the closely related compound, 2-Bromo-9-fluorenone, is available and provides a useful reference.

PropertyValue
CAS Number 3096-56-8
Molecular Formula C₁₃H₇BrO
Molecular Weight 259.10 g/mol sigmaaldrich.com
Melting Point 146-148 °C sigmaaldrich.com
Appearance Solid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6BrClO B12830583 2-Bromo-6-chloro-9H-Fluoren9-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H6BrClO

Molecular Weight

293.54 g/mol

IUPAC Name

2-bromo-6-chlorofluoren-9-one

InChI

InChI=1S/C13H6BrClO/c14-7-1-3-9-11-6-8(15)2-4-10(11)13(16)12(9)5-7/h1-6H

InChI Key

XWAOPLVJVSWDTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Reactivity and Mechanistic Investigations of Halogenated Fluorenones

Photochemical Reactivity and Transformations

The interaction of halogenated fluorenones with light induces a variety of chemical changes, primarily centered around the carbonyl group and the aromatic system.

Photo-oxidation of the fluorenone core generally proceeds through the formation of radical intermediates. researchgate.net While specific studies on 2-Bromo-6-chloro-9H-Fluoren-9-one are not extensively detailed, the general mechanism for 9-fluorenone (B1672902) involves the attack of active radicals, such as hydroxyl radicals. researchgate.netbohrium.com This attack can lead to the cleavage of the aromatic rings and subsequent oxidation. researchgate.net

Key degradation products identified in the photo-oxidation of the parent 9-fluorenone include phthalic anhydride (B1165640) and phthalic acid. researchgate.net The process is believed to involve steps of hydroxylation and oxidation, ultimately breaking down the tricyclic structure. researchgate.net The presence of halogen atoms, as in 2-Bromo-6-chloro-9H-Fluoren-9-one, would influence the electron density of the aromatic system and could affect the rates and pathways of these photo-oxidative processes. For instance, the atmospheric degradation of fluorene (B118485) can be initiated by chlorine radicals, leading to the formation of the 9-fluorene radical, which is a precursor to secondary pollutants. bohrium.com

Table 1: General Products of 9-Fluorenone Photo-oxidation

PrecursorKey Products
9-FluorenonePhthalic anhydride
Phthalic acid
1,4-Naphthoquinone

Data sourced from studies on the degradation of 9-fluorenone. researchgate.net

The solvent environment plays a critical role in dictating the outcomes of photochemical reactions. The polarity and hydrogen-bonding capabilities of the solvent can influence the properties of the excited states of the molecule, thereby affecting reaction pathways. researchgate.net In photochemical reactions involving related compounds, a variety of solvents are employed, with their choice impacting reaction efficiency and product distribution. rsc.org

For example, in photochemical bromination reactions, solvents such as ethyl acetate (B1210297) (EA) and acetonitrile (B52724) (ACN) are commonly used. rsc.org The polarity of the solvent can cause spectral shifts (solvatochromism) and stabilize charge-transfer intermediates, which can be crucial in photoreactive processes. researchgate.netacs.org For halogenated fluorenones, a polar solvent might stabilize a polar excited state, potentially favoring pathways like electron transfer, while a nonpolar solvent might favor different radical pathways.

Table 2: Solvents Used in Photochemical Reactions of Related Aromatic Compounds

Reaction TypeSolvent SystemPurpose
Photo-flow BrominationEthyl Acetate (EA) / Acetonitrile (ACN)Reaction Medium
Photochemical Amidation-Continuous Flow Reactor

Data based on general photochemical setups. rsc.orgbeilstein-journals.org

Redox Chemistry of the Fluorenone Ketone Moiety

The ketone group at the C-9 position is a primary site for redox reactions, allowing for the conversion between fluorenone, fluorenol, and fluorene structures.

The synthesis of 9-fluorenones from their corresponding 9H-fluorenes is a common oxidation reaction. Studies on the oxidation of fluorene and its halogenated derivatives using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium(VI) have provided insights into the influence of substituents on the reaction rate. scirp.orgresearchgate.net

Research has shown that the rate of oxidation of halogenated fluorenes to produce 9-fluorenone derivatives depends on the nature of the halogen. scirp.orgresearchgate.net The observed order of reactivity indicates that electron-donating or less electron-withdrawing substituents accelerate the reaction. researchgate.net

Table 3: Relative Oxidation Rates of Halogenated Fluorenes to Fluorenones

SubstrateOxidantRelative Reactivity Order
Fluorene (Fl)Cr(VI) or MnO₄⁻Fl > Fl-I > Fl-Br > Fl-Cl
2,7-Diiodofluorene (Fl-I)
2,7-Dibromofluorene (B93635) (Fl-Br)
2,7-Dichlorofluorene (B131596) (Fl-Cl)

This order was established under comparable experimental conditions in perchlorate (B79767) solutions. scirp.orgresearchgate.net

The ketone moiety of the fluorenone ring system can be readily reduced. A standard method for this transformation is the Wolff-Kishner reduction, which converts the carbonyl group into a methylene (B1212753) group (CH₂), thereby transforming a 9-fluorenone into a 9H-fluorene. researchgate.net This reaction is particularly useful for synthesizing fluorene derivatives from fluorenone precursors. researchgate.net For instance, hydroxy-9H-fluoren-9-ones can be converted to the corresponding fluorenols via this reduction method. researchgate.net

Aromatic Substitution Reactions

The halogen atoms on the aromatic rings of 2-Bromo-6-chloro-9H-Fluoren-9-one are sites for substitution, most notably through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating more complex molecules with extended π-conjugated systems, which are valuable in the development of organic electronic materials. guidechem.com

The bromine atom at the 2-position is particularly susceptible to substitution via palladium-catalyzed reactions like the Suzuki coupling. guidechem.com In this reaction, the bromo-substituted fluorenone is coupled with an aryl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. guidechem.com The ketone group acts as a deactivating group, influencing the reactivity of the aromatic rings towards electrophilic substitution.

Table 4: Example of a Suzuki Coupling Reaction with a Bromo-fluorenone Derivative

Reactant AReactant BCatalyst / BaseSolventProduct
2-Bromo-9-fluorenone (B123733)PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NDMF2-(Phenylethynyl)-9H-fluoren-9-one

This reaction demonstrates the substitution of the bromine atom on the fluorenone core. guidechem.com

Furthermore, the principles of nucleophilic aromatic substitution (SNAr) can also apply, particularly with highly activated substrates or strong nucleophiles, allowing for the replacement of the halogen atoms. acs.org

Nucleophilic Aromatic Substitution on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic compounds. The mechanism typically involves a two-step addition-elimination process where a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is temporarily disrupted and is restored upon the expulsion of the halide ion. libretexts.org

For SNAr to occur at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. libretexts.org In 2-Bromo-6-chloro-9H-fluoren-9-one, the carbonyl group at the C9 position serves as a powerful activating group, withdrawing electron density from the aromatic rings and making them more susceptible to nucleophilic attack.

The relative reactivity of the two halogen positions (C2-Br and C6-Cl) is governed by two main factors: the electron-withdrawing ability of the halogen (electronegativity) and its ability to be expelled as a leaving group. In SNAr reactions where the initial attack of the nucleophile is the rate-determining step, the order of halide reactivity is typically F > Cl > Br > I. nih.gov This is because the more electronegative halogen better stabilizes the intermediate Meisenheimer complex. nih.gov However, the C-X bond strength also plays a role. Given that chlorine is more electronegative than bromine, it provides stronger activation for nucleophilic attack. Conversely, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. The ultimate regioselectivity of substitution on dihalogenated systems can depend subtly on the specific nucleophile and reaction conditions. Generally, for activated aryl halides, the rate-controlling step is the nucleophilic addition, suggesting that the position bearing the chlorine might be more reactive. nih.govscience.gov

Table 1: General Reactivity in Nucleophilic Aromatic Substitution

Feature Description Implication for 2-Bromo-6-chloro-9H-fluoren-9-one
Mechanism Addition-Elimination via Meisenheimer complex. libretexts.org Reaction proceeds through a high-energy, negatively charged intermediate.
Activation Requires strong electron-withdrawing groups. libretexts.org The C9-carbonyl group strongly activates both aromatic rings toward nucleophilic attack.

| Halogen Reactivity | Generally F > Cl ≈ Br > I for the rate-determining addition step. nih.gov | The chloro-substituted position may be slightly more activated toward initial nucleophilic attack than the bromo-substituted position. |

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this process is dictated by the electronic properties of the substituents already present on the ring. ijrar.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. ijrar.org

In 2-Bromo-6-chloro-9H-fluoren-9-one, all three substituents are deactivating, meaning they make the fluorenone ring system less reactive towards electrophiles than benzene (B151609).

Halogens (-Br and -Cl): Halogens are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they are ortho-, para-directing because their lone pairs can donate electron density through resonance (+M effect), stabilizing the cationic intermediate (arenium ion) when attack occurs at the ortho or para positions. ijrar.org

Carbonyl Group (-C=O): The ketone group is strongly deactivating and a meta-director. It deactivates the ring through both inductive and resonance effects, pulling electron density away from the aromatic system.

The substitution pattern on 2-Bromo-6-chloro-9H-fluoren-9-one will be determined by the combined influence of these groups. The C2-bromo group directs incoming electrophiles to the C1 and C3 positions. The C6-chloro group directs to the C5 and C7 positions. The C9-carbonyl group deactivates all positions, but most strongly the ortho and para positions relative to it (C1, C8, C4, C5), and directs meta to positions C2, C7, C3, and C6.

Given that all positions are deactivated, harsh reaction conditions are typically required. The directing effects suggest that substitution is most likely to occur at positions C1, C3, C5, and C7, as these are ortho or para to a halogen. The strong deactivating nature of the carbonyl group will further influence the final regiochemical outcome. For instance, direct bromination of 9-fluorenone yields 2,7-dibromo-9-fluorenone, indicating a preference for substitution at the positions para to the carbonyl group's ortho positions.

Carbon-Hydrogen Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex organic molecules, avoiding the need for pre-functionalized starting materials. nih.gov For halogenated fluorenones, this approach offers a direct route to introduce new functional groups onto the aromatic core.

Catalytic C-H Activation Processes

Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), and ruthenium (Ru), is central to modern C-H activation. mdpi.comhbni.ac.in These reactions often rely on directing groups, which coordinate to the metal center and deliver the catalyst to a specific C-H bond, typically in the ortho position, enabling high regioselectivity. nih.govsnnu.edu.cn

While many C-H activation methods focus on building the fluorenone core itself, these same principles can be applied to functionalize the pre-formed scaffold of 2-Bromo-6-chloro-9H-fluoren-9-one. acs.orgresearchgate.net For example, catalytic systems have been developed for the ortho-C-H arylation, alkenylation, and alkylation of aromatic ketones. mdpi.comoup.com

In the context of 2-Bromo-6-chloro-9H-fluoren-9-one, the C9-carbonyl group can act as a directing group, although it is generally a weak one. More effective transformations often involve the in-situ formation of a more strongly coordinating group, such as an imine or oxime, from the ketone. snnu.edu.cn This transient directing group can then guide a catalyst to functionalize the C1 and C8 positions. The presence of the bromo and chloro substituents would likely influence the electronic environment and steric accessibility of the target C-H bonds.

An alternative strategy involves photoredox catalysis. For instance, visible-light-induced reactions can generate acyl radicals from carboxylic acids, which then undergo intramolecular cyclization to form fluorenones, demonstrating a C-H functionalization pathway. nih.gov Similar light-mediated strategies could potentially be adapted for intermolecular C-H functionalization of the fluorenone ring.

Table 2: Representative Catalytic C-H Functionalization Approaches for Aromatic Ketones

Reaction Type Catalyst System Directing Group Position Functionalized Ref.
Ortho-Arylation [RuCl₂(p-cymene)]₂ / AgSbF₆ Pyridyl Ortho to directing group mdpi.com
Dual C-H Arylation Pd(OAc)₂ Transient Imine (from anthranilic acid) Ortho to aldehyde (forms fluorenone) acs.orgresearchgate.net
Ortho-Alkylation Ru(II) / 8-aminoquinoline 8-aminoquinoline amide Ortho to amide oup.com

| Pschorr-like Cyclization | Photoredox Catalyst (e.g., Ru(bpy)₃²⁺) | In-situ anhydride | Forms fluorenone from biaryl carboxylic acid | nih.gov |

Ligand Design for Selective C-H Transformations

The success and selectivity of catalytic C-H activation are critically dependent on ligand design. Ligands not only modulate the reactivity of the metal catalyst but are also the primary tool for controlling which C-H bond is functionalized. snnu.edu.cnnih.gov

Covalently Attached and Transient Directing Groups: For substrates like 2-Bromo-6-chloro-9H-fluoren-9-one, where the inherent directing group (the carbonyl) may be weak or lead to undesired reactivity, a common strategy is to install a more effective directing group. This can be a covalently attached group that is later removed, or a "transient" directing group that is formed reversibly in the reaction vessel. snnu.edu.cnnih.gov For ketones, transient directing groups are particularly powerful. For example, an amino acid like anthranilic acid can react with the fluorenone to form a transient imine. The carboxylate of the amino acid then acts as an effective bidentate chelating group to direct a palladium catalyst to the C1 or C8 C-H bonds. acs.orgresearchgate.net

Ligands for meta-Selectivity: While ortho-selectivity is the most common outcome in directed C-H activation, specialized ligands have been designed to achieve functionalization at the more remote meta position. These ligands work by creating a macrocyclic transition state assembly that bridges the directing group and the target meta-C-H bond, making it the most accessible site for the catalyst. nih.gov For a substrate like 2-Bromo-6-chloro-9H-fluoren-9-one, a suitably designed template could potentially direct a catalyst to the C3 or C7 positions. For example, a pyrimidine-based temporary directing group with an ortho-fluoro substituent has been shown to prevent ortho-C-H activation and facilitate meta-olefination. nih.gov

Catalyst-Modifying Ligands: In addition to directing groups, ancillary ligands on the metal center play a crucial role. These ligands, such as phosphines, carbenes, or carboxylates, fine-tune the electronic and steric properties of the catalyst. For instance, in rhodium-catalyzed reactions, cyclopentadienyl (B1206354) (Cp*) ligands are common, while dirhodium tetracarboxylate catalysts with chiral ligands like dodecylsulfate-functionalized prolinate (DOSP) are used for selective C-H insertion reactions. acs.orgacs.org The choice of these ligands can influence reaction efficiency, substrate scope, and even enantioselectivity in the case of chiral products.

Computational and Spectroscopic Characterization in Halogenated Fluorenone Research

Theoretical and Quantum Chemical Approaches

Computational chemistry offers invaluable insights into the behavior of halogenated fluorenones at the molecular level, guiding experimental work and helping to interpret complex data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules like 2-Bromo-6-chloro-9H-Fluoren-9-one. worldscientific.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize molecular geometries and compute various electronic properties. worldscientific.com These calculations provide information on the distribution of electrons within the molecule, highlighting the influence of the bromine and chlorine substituents on the fluorenone core.

The electronic structure of halogenated fluorenones is characterized by extensive π-electron conjugation across the fluorene (B118485) backbone. The halogen atoms introduce both inductive (electron-withdrawing) and mesomeric (electron-donating) effects, which modulate the electron density distribution. This complex interplay of electronic effects influences the molecule's ground-state properties and its behavior in excited states.

DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For instance, theoretical studies on related fluorene derivatives analyze how different halogen substitutions affect these frontier orbital energies. worldscientific.com

Table 1: Predicted Electronic Properties of Halogenated Fluorenes using DFT
MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Fluorene-5.89-0.994.90
2,3,6,7-tetrafluoro-fluorene-6.45-1.784.67
2,3,6,7-tetrachloro-fluorene-6.32-2.254.07
2,3,6,7-tetrabromo-fluorene-6.19-2.343.85
Data adapted from a computational study on fluorene and its tetrahalogenated derivatives, illustrating the effect of halogenation on electronic properties. worldscientific.com

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. richmond.edu In 2-Bromo-6-chloro-9H-Fluoren-9-one, both the bromine and chlorine atoms can potentially participate in halogen bonding. Computational methods are essential for characterizing these weak interactions.

Theoretical calculations can model the interaction between the halogenated fluorenone and other molecules, such as solvents or reactants. escholarship.org These models can predict the geometry and strength of halogen bonds. For example, studies on other halogenated compounds have used computational analysis to explore the role of halogen bonding in various chemical and biological processes. nih.govmdpi.com The positive electrostatic potential on the halogen atom, known as the σ-hole, is a key feature in these interactions and can be visualized using molecular electrostatic potential (MEP) maps generated from DFT calculations. richmond.edu

Computational modeling is crucial for understanding the behavior of halogenated fluorenones in their electronically excited states. researchgate.net Techniques like Time-Dependent Density Functional Theory (TD-DFT) are used to predict the photophysical properties, such as absorption and emission spectra.

Fluorenone and its derivatives are known for their unique spectroscopic and photophysical properties. researchgate.net The presence of halogens can significantly influence these properties. For example, the "heavy-atom effect" of bromine can enhance intersystem crossing from the singlet excited state to the triplet state, which can affect fluorescence quantum yields. mdpi.com

Computational studies can model the transitions between different electronic states and predict how these transitions will be affected by the solvent environment. researchgate.net This is particularly important for fluorenones, as the relative energies of their n-π* and π-π* excited states can be sensitive to solvent polarity, which in turn influences their photochemical reactivity. researchgate.net

Computational chemistry provides a powerful tool for mapping out the energy landscape of chemical reactions involving 2-Bromo-6-chloro-9H-Fluoren-9-one. By calculating the energies of reactants, products, intermediates, and transition states, a reaction coordinate diagram can be constructed.

This analysis helps in understanding the mechanism of a reaction and predicting its rate. For example, in nucleophilic aromatic substitution (SNAr) reactions, which are common for halogenated aromatic compounds, DFT calculations can be used to model the transition state and determine the activation energy. acs.org Theoretical studies have shown that for some SNAr reactions, a concerted mechanism (CSNAr) involving a single transition state is favored. acs.org Intrinsic reaction coordinate (IRC) calculations can verify the connection between a calculated transition state and the corresponding reactants and products on the potential energy surface. chinesechemsoc.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide experimental data that is essential for validating and complementing the insights gained from computational studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Bromo-6-chloro-9H-Fluoren-9-one. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra are highly sensitive to the molecular structure and the electronic effects of the substituents. The bromine and chlorine atoms, being electronegative, will influence the chemical shifts of the nearby aromatic protons and carbons.

Table 2: Representative ¹H and ¹³C NMR Data for Related Halogenated Fluorenones
CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
2-chloro-9H-fluoren-9-oneCDCl₃7.67 (d, J = 7.2 Hz, 1H), 7.62 (s, 1H), 7.51 (d, J = 3.6 Hz, 2H), 7.46 (s, 2H), 7.35 – 7.29 (m, 1H)192.5, 143.7, 142.6, 135.6, 135.0, 134.2, 133.9, 129.3, 124.7, 124.6, 21.4, 120.4
2-bromo-9-mesityl-9H-fluoreneCDCl₃7.90 (d, J=7.6 Hz, 1H), 7.84 (d, J=8.1 Hz, 1H), 7.50 (dd, J=14.9, 7.6 Hz, 2H), 7.37 (q, J=7.7 Hz, 3H), 7.17 (s, 1H), 6.82 (s, 1H), 5.59 (s, 1H), 2.80 (s, 3H), 2.43 (s, 3H), 1.27 (s, 3H)149.09, 147.21, 139.95, 139.57, 137.85, 137.75, 136.65, 133.19, 133.13, 130.78, 129.10, 127.61, 127.31, 127.15, 124.57, 124.31, 121.03, 120.19, 49.83, 21.85, 21.00, 18.86
Data for 2-chloro-9H-fluoren-9-one adapted from rsc.org. Data for 2-bromo-9-mesityl-9H-fluorene adapted from rsc.org.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important tool for identifying the functional groups and structural features of halogenated fluorenones. The most prominent absorption band in the IR spectrum of fluorenone and its derivatives is the stretching vibration of the carbonyl group (C=O). For the parent 9-fluorenone (B1672902), this peak typically appears around 1720-1713 cm⁻¹. chemicalbook.com The introduction of halogen substituents onto the fluorenone core can influence the position of this characteristic band.

In halogenated fluorenones, the electron-withdrawing nature of halogens can lead to a slight shift in the C=O stretching frequency. The precise position of the C=O band is sensitive to the type of halogen and its position on the aromatic rings. Other significant absorption bands in the IR spectra of these compounds include C-H stretching vibrations of the aromatic rings, which are typically observed in the region of 3100-3000 cm⁻¹.

The carbon-halogen stretching vibrations (C-X) are also key diagnostic peaks, though they appear in the lower frequency "fingerprint" region of the spectrum. Specifically, C-Cl stretching absorptions are found in the 850–550 cm⁻¹ range, while C-Br stretches occur at lower wavenumbers, between 690–515 cm⁻¹. libretexts.orgorgchemboulder.com The complex pattern of absorptions in the fingerprint region is unique to each molecule and can be used for definitive identification. docbrown.info

Table 1: Characteristic IR Absorption Bands for Halogenated Fluorenones

Functional GroupAbsorption Range (cm⁻¹)Notes
Aromatic C-H Stretch3100-3000
Carbonyl (C=O) Stretch~1720Position can be influenced by halogen substituents.
C-Cl Stretch850-550 libretexts.orgorgchemboulder.com
C-Br Stretch690-515 libretexts.orgorgchemboulder.com

UV-Visible Absorption and Photoluminescence Spectroscopy

The electronic and optical properties of halogenated fluorenones are readily investigated using UV-Visible absorption and photoluminescence (PL) spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its emissive properties. Fluorenone-based compounds are known for their interesting photophysical behaviors, including aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. nih.govnih.gov

The UV-Vis absorption spectra of fluorenone derivatives typically exhibit absorption maxima corresponding to π-π* and n-π* transitions. researchgate.net The introduction of halogen atoms can cause shifts in these absorption bands. For instance, theoretical studies on fluorenone-based materials have shown that modifying the molecule can tune the electronic structure and, consequently, the optical properties. nih.gov

The photoluminescence spectra reveal the emission characteristics of these compounds. Halogenated fluorenones can exhibit tunable emission colors depending on their substitution patterns and molecular environment. Some fluorenone derivatives have been shown to exhibit aggregation-induced emission, with high solid-state fluorescence quantum yields ranging from 29% to 65%. acs.org The emission properties are highly sensitive to the molecular structure and intermolecular interactions.

Table 2: Photophysical Data for Selected Fluorenone Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Reference
Fluorenone Derivative 1402-432-62-87% researchgate.net
Fluorenone Derivative 2390415, 440, 47043.3-45.7% doi.org
Fluorenone Derivative 3-571 (orange), 557 (yellow)- acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of compounds like 2-Bromo-6-chloro-9H-Fluoren-9-one. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+•), and its mass-to-charge ratio (m/z) is measured. For 2-Bromo-6-chloro-9H-Fluoren-9-one, the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak, which is a powerful tool for confirming the presence of these halogens. uni-saarland.de

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atom or a hydrogen halide molecule (HX). uni-saarland.de The relative stability of the resulting carbocations and radical fragments influences the intensity of the corresponding peaks in the mass spectrum. libretexts.org The fragmentation of fluorenone itself can lead to various smaller charged fragments, and these patterns are influenced by the substituents present on the fluorene core. frontiersin.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in halogenated fluorenones.

The crystal structures of halogenated compounds often reveal the presence of specific intermolecular interactions such as halogen bonding (C-X···O) and hydrogen bonding (C-H···O). acs.org These interactions play a significant role in dictating the molecular packing in the crystal lattice. For example, in some fluorenonophane structures, weak C-H···π and C-H···Cl hydrogen bonds have been observed. researchgate.net The molecular packing, in turn, has a profound impact on the material's bulk properties, including its optical and electronic characteristics.

Elucidation of Structure-Property Relationships

Influence of Halogenation on Electronic and Optical Properties

The introduction of halogen atoms onto the fluorenone backbone significantly influences the electronic and optical properties of the resulting materials. nih.gov Halogens are electronegative atoms that can exert a strong inductive effect, withdrawing electron density from the aromatic system. This can lead to a lowering of the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The extent of this effect depends on the type of halogen and its position on the fluorenone ring system. Theoretical studies have shown that by systematically varying the halogen substituents, it is possible to tune the HOMO-LUMO energy gap, which in turn affects the absorption and emission wavelengths of the material. nih.govresearchgate.net For instance, increasing the electron-withdrawing character of substituents tends to increase the HOMO-LUMO gap. researchgate.net This tunability is a key aspect in the design of new organic materials for applications in electronics and optoelectronics.

Molecular Packing and Aggregation Effects on Emission Characteristics

The arrangement of molecules in the solid state, known as molecular packing, has a profound effect on the emission characteristics of fluorenone derivatives. rsc.org In many organic luminophores, close packing in the solid state leads to fluorescence quenching due to strong intermolecular π-π stacking. However, a class of molecules known as aggregation-induced emission (AIE) luminogens exhibit the opposite behavior: they are weakly emissive in solution but show enhanced fluorescence in the aggregated or solid state. nih.govrsc.org

For fluorenone-based molecules, the interplay of intermolecular interactions such as hydrogen bonds (C-H···O) and halogen bonds (C-X···O) governs the molecular packing. acs.org These interactions can restrict intramolecular rotations and vibrations in the solid state, which are non-radiative decay pathways, thus promoting radiative emission. rsc.org The specific packing arrangement can lead to different emissive states, such as excimers, which can result in luminescence switching between different colors. acs.org The ability to control molecular packing through chemical design is therefore a powerful strategy for developing new solid-state lighting materials with tailored emission properties. rsc.org

Electronic Structure-Molecular Conductance Correlations

The relationship between the electronic structure of halogenated fluorenones and their molecular conductance is a critical area of investigation for the development of molecular electronic devices. The fluorene core is an excellent π-conjugated system due to the planarization of its biphenyl (B1667301) unit, making it a common subject of study in single-molecule conductance. researchgate.net Research in this field often employs a combination of synthesis, single-molecule junction measurements (like the scanning tunneling microscope break-junction technique), and computational methods such as Density Functional Theory (DFT) to elucidate structure-property relationships. acs.orgzenodo.orgnih.gov

The conductance of fluorene-based molecular wires primarily occurs via tunneling. researchgate.net The efficiency of this process is described by the tunneling decay constant (β), which for oligofluorenes is approximately 0.31 per Ångström, or 2.6 per fluorene unit. researchgate.net This value is in line with other π-conjugated molecular wires. researchgate.net The substitution pattern on the fluorene backbone, particularly with halogens, significantly influences the electronic properties and, consequently, the molecular conductance.

Influence of Substituents on Conductance and Thermopower

Systematic studies on fluorene derivatives have demonstrated that modifications to the molecular structure can tune the thermoelectric properties. For instance, in a series of 2,7-dipyridylfluorene derivatives, varying the substituent at the C(9) position was found to have a more pronounced effect on the thermopower (Seebeck coefficient) than on the electrical conductance. acs.orgzenodo.org While the conductance remained largely unchanged across the series, the Seebeck coefficient could be varied by as much as 80%. acs.org This suggests that it is possible to modulate the thermoelectric properties of fluorene-based single-molecule junctions without significantly altering their conductance. acs.orgzenodo.org

Computational studies using DFT have been instrumental in understanding these observations. By calculating the zero-bias transmission coefficient, researchers can correlate the electronic structure of the molecule with its transport properties. acs.orgzenodo.org These calculations have shown that even substituents that are not directly conjugated to the π-system of the fluorene backbone can influence the thermoelectric properties. acs.org

Compound TypeEffect on ConductanceEffect on ThermopowerReference
2,7-Dipyridylfluorene derivatives with varied C(9) substituentsNegligibleSignificant variation (up to 80%) acs.org
Oligofluorenes (n=1-3)Decreases with length (tunneling)Not the primary focus of the study researchgate.net
Stable fluorene-based radicalsEnhancement by 2 orders of magnitudeNot specified nih.gov

Role of Radicals and Spin Delocalization

A significant finding in the study of fluorenone derivatives is the dramatic enhancement of molecular conductance through the formation of stable organic radicals. nih.govrsc.org When a closed-shell fluorene derivative is converted into a free radical, a delocalized half-filled orbital is created near the Fermi energy. nih.gov This opens up a new electron transport pathway, leading to a conductance enhancement of up to two orders of magnitude compared to the neutral, non-radical counterpart. nih.gov

This phenomenon is attributed to Breit-Wigner resonances resulting from the half-filled orbital. nih.gov The degree of spin delocalization within the molecule can be controlled through chemical functionalization, allowing for the modulation of the conducting path. rsc.org For example, in a series of 9,9′-bifluorenylidene derivatives, controlling the number of radical sites and their diradical character allowed for the transformation of linear conjugated conducting channels into cross-conjugated channels, which significantly reduced the single-molecule conductance. rsc.org This highlights the intricate relationship between radical formation, spin delocalization, and molecular conductance, offering a novel strategy for designing single-molecule-based spintronic devices. nih.govrsc.org

Computational Insights into Halogenated Systems

DFT calculations have also been employed to investigate the effect of halogenation on the electronic structure of related π-conjugated systems. acs.org The presence of fluorine atoms, for example, has been shown to lower the energy of the molecular orbitals compared to their hydrogenated analogues. acs.org However, this does not always lead to a remarkable change in the HOMO-LUMO gap. acs.org Hirshfeld surface analysis can further reveal how halogenation affects intermolecular interactions in the solid state. acs.org While direct computational studies on 2-Bromo-6-chloro-9H-Fluoren-9-one are not widely available, these findings on related halogenated systems provide a framework for understanding how the bromo and chloro substituents would influence its electronic structure and potential for molecular conductance. The electron-withdrawing nature of the halogens is expected to impact the orbital energies and the molecule's interaction with metallic electrodes in a junction.

Computational MethodKey FindingsRelevance to Halogenated FluorenonesReference
Density Functional Theory (DFT)Calculation of transmission coefficients; correlation of substituent effects with thermopower.Provides a tool to predict and understand the electronic behavior of specific halogenated derivatives. acs.orgzenodo.org
Quantum Transport TheoryExplanation of conductance enhancement in radicals via Breit-Wigner resonances.Offers a theoretical basis for designing highly conductive fluorenone-based devices. nih.gov
DFT and Hirshfeld Surface AnalysisEffect of fluorination on molecular orbital energies and intermolecular interactions.Informs on how halogen atoms influence both intramolecular electronics and solid-state packing. acs.org

Research on 2-Bromo-6-chloro-9H-fluoren-9-one and its derivatives in advanced material applications remains a specialized and emerging field.

Following a comprehensive review of scientific literature, specific research detailing the application of 2-Bromo-6-chloro-9H-fluoren-9-one and its direct derivatives in the outlined areas of organic optoelectronics and luminescence materials is not extensively available in publicly accessible research. The scientific community has broadly investigated the parent structures, fluorene and fluorenone, for these applications. Derivatives of these parent compounds, such as those with bromo, diphenyl, or dimethyl substitutions at various positions, are more commonly cited in the development of advanced materials.

For instance, research into organic field-effect transistors (OFETs) has explored various fluorenone-based small molecules. researchgate.net These studies often utilize precursor molecules like 2-bromo-9H-fluoren-9-one to synthesize new organic semiconductors. researchgate.net Similarly, in the field of perovskite solar cells, derivatives of 2-bromo-9,9-dimethyl-9H-fluorene have been used to create hole-transporting materials (HTMs). nih.gov The synthesis of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices frequently involves various bromo- and chloro-substituted fluorene compounds as building blocks. vu.ltmdpi.comresearchgate.net

However, dedicated studies focusing specifically on the 2-bromo-6-chloro substituted variant of 9H-fluoren-9-one are not prominent in the available literature. Therefore, a detailed analysis of its role in Polymer Light-Emitting Diodes (PLEDs), Organic Field-Effect Transistors (OFETs), Organic Photovoltaic (OPV) cells, the development of Hole-Transporting Materials (HTMs), or Aggregation-Induced Emission (AIE) systems cannot be provided at this time.

Further research and publication in this specific area are needed to elaborate on the potential and performance of 2-Bromo-6-chloro-9H-fluoren-9-one and its derivatives in these advanced applications.

Research Applications of 2 Bromo 6 Chloro 9h Fluoren 9 One and Derivatives in Advanced Materials

Components in Organic Catalysis

The fluorenone structure is a valuable platform for designing sophisticated ligands used in metal-catalyzed organic reactions. These ligands play a critical role in controlling the activity, selectivity, and stability of the catalytic system.

The rigid framework of fluorenone allows for the precise spatial arrangement of coordinating atoms, making it an excellent scaffold for ligands in catalysis. nih.gov Researchers have synthesized various fluorenone-based ligands to create complex supramolecular structures and catalysts. For example, tetradentate ligands have been designed where the angular disposition of donor sites on the fluorenone core can be modulated. nih.gov By altering the position of dipyridylamine binding sites on the fluorenone backbone, ligands with different coordination vectors can be synthesized. nih.gov These ligands, upon self-assembly with metal acceptors like palladium(II), form complex architectures such as molecular baskets and trifacial tubes, whose host-guest chemistry is governed by the ligand's geometry. nih.gov

Another approach involves incorporating fluorenone moieties into N-heterocyclic carbene (NHC) ligands. mdpi.com Unsymmetrical NHC ligands bearing a fluoren-9-yl arm have been developed for use in specialized olefin metathesis catalysts. mdpi.com Furthermore, 4,5-diazafluorenone has been utilized as an ancillary ligand in palladium catalysis, where it facilitates key steps in the catalytic cycle, such as C–O bond formation, enabling the use of molecular oxygen as the oxidant. nih.gov

Fluorenone-derived ligands have found significant applications in two key areas of synthetic chemistry: olefin polymerization and C-H functionalization.

In olefin polymerization , fluorenyl ligands are used in transition metal catalysts to produce polymers with controlled structures and properties. researchgate.net Half-sandwich scandium catalysts bearing linked fluorenyl-N-heterocyclic carbene (NHC) ligands have shown high activity and thermal stability in the polymerization of α-olefins. rsc.org The length of the spacer linking the fluorenyl and NHC moieties significantly influences the catalyst's performance, affecting both activity and the molecular weight of the resulting polymer. rsc.org Specifically, a scandium complex with a three-carbon spacer efficiently inhibited undesired side reactions (β-H elimination) while maintaining high polymerization activity. rsc.org Metallocene catalysts containing fluorenyl ligands are also widely used to control the stereochemistry of polypropylene, producing materials with specific tacticities. caltech.edu

In C-H functionalization , fluorenone-based systems act as powerful tools for the direct conversion of C-H bonds into valuable functional groups. A metal-organic framework (MOF) incorporating 9-fluorenone (B1672902) moieties as a photocatalyst can facilitate the intermolecular coupling of various organic molecules through a hydrogen atom transfer (HAT) pathway. acs.org The fluorenone's carbonyl group forms hydrogen bonds with an alcohol, which then acts as a hydrogen atom transfer agent under visible light. acs.org Palladium(II)-catalyzed cascade reactions, using transient directing groups like anthranilic acid, allow for the direct synthesis of substituted fluorenones from simple precursors like benzaldehydes and aryl iodides via a dual C-H functionalization process. researchgate.net

Advanced Polymer Science

The integration of 2-Bromo-6-chloro-9H-Fluoren-9-one and its derivatives into polymers has led to the development of functional materials with applications ranging from organic electronics to energy storage.

Fluorenone's electron-deficient nature makes it an excellent building block for donor-acceptor (D-A) type conjugated polymers, which are crucial for organic electronic devices. acs.orgresearchgate.net These polymers are synthesized through methods like Stille cross-coupling and direct arylation polymerization (DARP), the latter offering a more straightforward route via C-H activation. acs.orgresearchgate.net

Fluorenone-based conjugated polymers exhibit high thermal stability and possess tunable optical and electrochemical properties. researchgate.net For example, alternating copolymers of fluorenone have been developed for use as p-type semiconductors in organic field-effect transistors (OFETs) and bulk-heterojunction solar cells. researchgate.net By pairing fluorenone with various electron-donating co-monomers, polymers with different band gaps and large Stokes shifts can be achieved. acs.org Imide-functionalized fluorenone polymers have also been synthesized and investigated as n-type semiconductors in thin-film transistors. consensus.app The inherent properties of fluorenone, such as its planarity and good electron transport capabilities, make it a privileged structure in the design of new semiconducting materials. researchgate.net

A significant area of research for fluorenone derivatives is in the development of safe and efficient hydrogen storage materials. Scientists have developed a hydrogen-carrying polymer based on fluorenone that can be molded into a plastic sheet. waseda.jpresearchgate.net This material offers a tangible and safe alternative to conventional high-pressure or cryogenic hydrogen storage methods. waseda.jp

The system operates on the reversible hydrogenation and dehydrogenation of the fluorenone unit. The ketone group of the fluorenone polymer can be hydrogenated to a fluorenol (alcohol) group, effectively "fixing" hydrogen. waseda.jp This process can be achieved via simple electrolytic hydrogenation in water at room temperature or by using molecular hydrogen with an iridium catalyst. waseda.jpresearchgate.net The stored hydrogen can then be released by gentle heating of the fluorenol polymer in the presence of an aqueous iridium catalyst, regenerating the original fluorenone polymer. waseda.jpresearchgate.net This cycle of fixing and releasing hydrogen can be repeated multiple times without significant degradation of the polymer. waseda.jp The advantages of this polymer-based system include its ease of handling, moldability, robustness, non-flammability, and low toxicity, positioning it as a promising technology for portable hydrogen storage. waseda.jpnii.ac.jp

Building Blocks for Novel Molecular Architectures

2-Bromo-6-chloro-9H-fluoren-9-one and its derivatives are valuable building blocks in the synthesis of complex organic molecules. Their rigid, planar structure and the presence of reactive halogen atoms make them ideal starting materials for constructing larger, more intricate molecular architectures with potential applications in materials science and medicinal chemistry.

Precursors for Azafluorenone Systems

Azafluorenones, which are fluorenone analogs containing a nitrogen atom in the aromatic core, have garnered significant attention due to their presence in various biologically active natural products and their potential as advanced materials. researchgate.net The substitution of a carbon atom with nitrogen in the fluorenone scaffold can significantly alter the molecule's electronic properties, making azafluorenones promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

2-Bromo-6-chloro-9H-fluoren-9-one serves as a key precursor in the synthesis of various azafluorenone derivatives. The presence of the bromo and chloro substituents provides synthetic handles for introducing nitrogen-containing rings through cross-coupling reactions and subsequent cyclization strategies. For instance, palladium-catalyzed amination reactions can be employed to introduce an amine group, which can then undergo intramolecular cyclization to form the desired azafluorenone core.

Different synthetic strategies have been developed to access the four possible azafluorenone isomers. researchgate.net One common approach involves the intramolecular acylation of pyridines. researchgate.net Another versatile method is the intramolecular Heck cyclization. researchgate.net The specific substitution pattern of the starting dihalogenated diaryl ketone determines the resulting azafluorenone isomer. researchgate.net For example, 3-(bromobenzoyl)-2-chloropyridines can be used to synthesize 6- and 7-arylated 4-azafluorenones. researchgate.net

The electronic properties of the resulting azafluorenones can be fine-tuned by the position of the nitrogen atom and the nature of any additional substituents. The UV-visible absorption spectra of 2-aza-9-fluorenone derivatives show maximum absorption wavelengths (λmax) in the range of 350–380 nm. researchgate.net The introduction of an electron-donating group on the aryl ring adjacent to the nitrogen atom can cause a shift to a longer wavelength. researchgate.net Furthermore, N-methylation of 2-azafluorenone to N-methyl-2-azafluorenone results in a significant red-shift of the absorption maximum to 426 nm and a lower first reduction potential, indicating a higher electron-accepting ability. researchgate.net

Table 1: Synthetic Routes to Azafluorenones from Halogenated Precursors

Precursor TypeSynthetic MethodResulting AzafluorenoneRef.
Dihalogenated diaryl ketonesDeprotocupration-aroylation followed by palladium-catalyzed ring closurePolycyclic indenopyridinones and related systems researchgate.net
3-(Bromobenzoyl)-2-chloropyridinesPalladium-catalyzed ring closure6-/7-Arylated 4-azafluorenones researchgate.net
3-Benzoyl-4-bromo-2-chloropyridinesPalladium-catalyzed ring closure1-Substituted 4-azafluorenones researchgate.net
4-Benzoyl-2,5-dichloropyridinePalladium-catalyzed ring closure2-Phenyl-3-azafluorenone researchgate.net
4-Benzoyl-2,3-dichloropyridinePalladium-catalyzed ring closure4-Phenyl-3-azafluorenone researchgate.net

Synthetic Intermediates for Complex Polycyclic Systems

The reactivity of the carbon-halogen bonds in 2-bromo-6-chloro-9H-fluoren-9-one allows for its use as a versatile intermediate in the construction of complex polycyclic aromatic compounds (PACs) and polycyclic heteroaromatic compounds (PHAs). acs.org These larger, fused-ring systems are of interest for their unique electronic, optical, and self-assembly properties, with potential applications in areas such as organic electronics, sensors, and nanotechnology.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for extending the π-conjugated system of the fluorenone core. By selectively reacting at the bromine or chlorine positions, chemists can introduce a variety of aryl, vinyl, or alkynyl groups. This stepwise functionalization enables the precise construction of complex molecular architectures with tailored properties.

Furthermore, intramolecular cyclization reactions can be employed to create additional fused rings. For instance, a strategically introduced functional group on a substituent can react with the fluorenone carbonyl or another part of the molecule to form a new ring system. Annulation reactions, which involve the formation of a new ring onto an existing aromatic system, are another key strategy for building complex polycyclic structures from fluorenone-based intermediates. acs.org These can include Diels-Alder reactions or dehydrogenative annulations. acs.org

The resulting complex polycyclic systems often exhibit interesting photophysical properties. The extended conjugation can lead to absorption and emission of light at longer wavelengths, making them suitable for applications in organic electronics. The rigid and planar nature of these molecules can also promote intermolecular π-π stacking, leading to the formation of ordered supramolecular structures.

Q & A

Q. Methodological Answer :

  • ¹H NMR : Look for deshielded aromatic protons adjacent to electron-withdrawing groups (Br/Cl). For example, protons at C-1 and C-8 in fluorenone exhibit downfield shifts (δ 8.2–8.5 ppm) compared to unsubstituted analogs. Coupling patterns (meta/para substitution) resolve positional isomers.
  • IR : Strong carbonyl stretch at ~1720 cm⁻¹ (ketone), with C-Br (600–800 cm⁻¹) and C-Cl (550–750 cm⁻¹) absorption bands.
  • Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 282/284 (Br/Cl isotopic pattern). Fragmentation includes loss of Br (m/z 203) and CO (m/z 254).

Advanced: How can X-ray crystallography resolve ambiguities in the substitution pattern of 2-Bromo-6-chloro-9H-Fluoren-9-one?

Q. Methodological Answer :

  • Single-crystal growth : Slow evaporation of saturated DCM solution at 4°C yields suitable crystals.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT () solves initial phases via dual-space methods.
  • Refinement : SHELXL refines positional parameters for Br/Cl atoms, with anisotropic displacement parameters (ADPs). Validate using R1 (<5%) and wR2 (<12%) metrics.
  • Visualization : Mercury () generates ORTEP diagrams to confirm substitution positions and bond angles. Example: Cl–C6 bond length (~1.73 Å) vs. Br–C2 (~1.89 Å) .

Advanced: How should researchers address contradictions in thermal stability data for halogenated fluorenones?

Methodological Answer :
Contradictions often arise from differing experimental conditions:

  • Thermogravimetric Analysis (TGA) : Compare decomposition under inert (N₂) vs. oxidative (air) atmospheres. For 2-Bromo-6-chloro-9H-Fluoren-9-one, expect stability up to ~250°C in N₂.
  • DSC Calibration : Use indium standards to validate temperature accuracy. Exothermic peaks may indicate halogen loss or ketone degradation.
  • Data Triangulation : Cross-reference with computational models (DFT calculations for bond dissociation energies) and literature (NIST Chemistry WebBook, ) .

Advanced: What computational methods predict the reactivity of 2-Bromo-6-chloro-9H-Fluoren-9-one in cross-coupling reactions?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (C-2/C-6 positions).
  • Solvent Effects : Use COSMO-RS to model solvation in toluene or THF. Polar solvents stabilize transition states in Suzuki couplings.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS. Compare with computed activation energies (ΔG‡) .

Table 1: Key Analytical Data for 2-Bromo-6-chloro-9H-Fluoren-9-one

Property Value Method Reference
Molecular Weight282.48 g/molEI-MS
Melting Point145–148°CDifferential Scanning Calorimetry
λmax (UV-Vis)285 nm (ε = 12,000 L/mol·cm)Acetonitrile solution
Crystallographic SystemMonoclinic, P2₁/cX-ray diffraction

Advanced: How can researchers optimize synthetic yields when scaling up halogenated fluorenone production?

Q. Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h at 120°C) while maintaining selectivity.
  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (XPhos) for cross-coupling efficiency.
  • Flow Chemistry : Minimizes side reactions via precise temperature/residence time control. Example: 70% yield at 0.5 mL/min flow rate .

Basic: What safety protocols are critical when handling 2-Bromo-6-chloro-9H-Fluoren-9-one?

Q. Methodological Answer :

  • Ventilation : Use fume hoods due to potential halogenated dioxin formation during decomposition.
  • PPE : Nitrile gloves, lab coat, and safety goggles. Avoid skin contact (irritant).
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: How do steric and electronic effects influence the photophysical properties of 2-Bromo-6-chloro-9H-Fluoren-9-one?

Q. Methodological Answer :

  • Steric Effects : Bulky Br/Cl substituents reduce π-π stacking, increasing fluorescence quantum yield (ΦF). Compare ΦF in thin films vs. solution.
  • Electronic Effects : Electron-withdrawing groups redshift absorption (λmax ~285 nm to 295 nm) via conjugation disruption. Validate via TD-DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.